2-(3,4-Dimethylphenyl)-2-oxoethyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1119437
InChI: InChI=1S/C25H22BrNO4/c1-15-4-6-19(12-17(15)3)23(28)14-31-25(30)18-8-10-21(11-9-18)27-24(29)20-7-5-16(2)22(26)13-20/h4-13H,14H2,1-3H3,(H,27,29)
SMILES: CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.3 g/mol

2-(3,4-Dimethylphenyl)-2-oxoethyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate

CAS No.:

Inhibitors

Cat. No.: VC1119437

Molecular Formula: C25H22BrNO4

Molecular Weight: 480.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylphenyl)-2-oxoethyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate -

Molecular Formula C25H22BrNO4
Molecular Weight 480.3 g/mol
IUPAC Name [2-(3,4-dimethylphenyl)-2-oxoethyl] 4-[(3-bromo-4-methylbenzoyl)amino]benzoate
Standard InChI InChI=1S/C25H22BrNO4/c1-15-4-6-19(12-17(15)3)23(28)14-31-25(30)18-8-10-21(11-9-18)27-24(29)20-7-5-16(2)22(26)13-20/h4-13H,14H2,1-3H3,(H,27,29)
Standard InChI Key ZQSVMLGILWBRDW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C

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